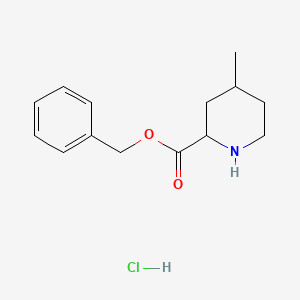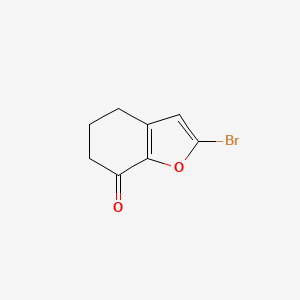
2-Bromo-5,6-dihydrobenzofuran-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5,6-dihydrobenzofuran-7(4H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a bromine atom at the second position and a ketone group at the seventh position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5,6-dihydrobenzofuran-7(4H)-one can be achieved through several synthetic routes. One common method involves the bromination of 5,6-dihydrobenzofuran-7(4H)-one. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the second position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5,6-dihydrobenzofuran-7(4H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 2-Bromo-5,6-dihydrobenzofuran-7(4H)-ol.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2-Bromo-5,6-dihydrobenzofuran-7(4H)-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5,6-dihydrobenzofuran-7(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ketone group play crucial roles in its reactivity and interactions with other molecules. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,6-dihydrobenzofuran-7(4H)-one: Similar structure with a chlorine atom instead of bromine.
2-Iodo-5,6-dihydrobenzofuran-7(4H)-one: Similar structure with an iodine atom instead of bromine.
5,6-Dihydrobenzofuran-7(4H)-one: Lacks the halogen substituent.
Uniqueness
2-Bromo-5,6-dihydrobenzofuran-7(4H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs. The bromine atom can participate in specific reactions, such as nucleophilic substitution, that may not be as favorable with other halogens.
Properties
Molecular Formula |
C8H7BrO2 |
|---|---|
Molecular Weight |
215.04 g/mol |
IUPAC Name |
2-bromo-5,6-dihydro-4H-1-benzofuran-7-one |
InChI |
InChI=1S/C8H7BrO2/c9-7-4-5-2-1-3-6(10)8(5)11-7/h4H,1-3H2 |
InChI Key |
YZPFPYIXWCDMMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)OC(=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(Cbz-amino)-2-[1,1-dioxidodihydro-2H-thiopyran-4(3H)-ylidene]acetate](/img/structure/B12280263.png)
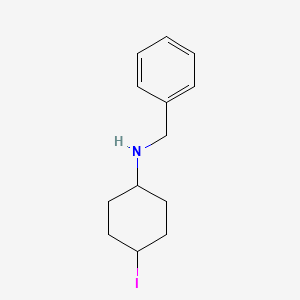
![2-[4-(2,2-difluoro-12-thiophen-2-yl-1,3-diaza-2-boranuidatricyclo[7.3.0.03,7]dodeca-5,7,9,11-tetraen-4-yl)phenoxy]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide](/img/structure/B12280269.png)
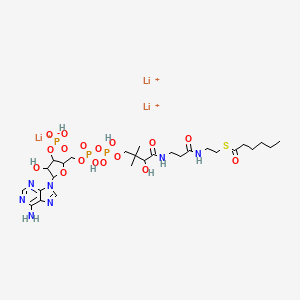

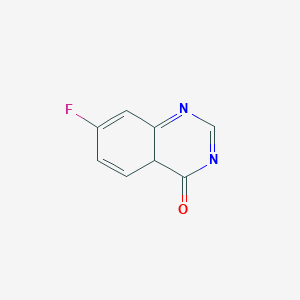
![Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12280294.png)
![1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl](/img/structure/B12280295.png)

![Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12280306.png)
![(2Z)-1,3,3-trimethyl-2-[(2Z)-2-[2-phenyl-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole;tetrafluoroborate](/img/structure/B12280312.png)

![Hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12280320.png)
